(1H-1,2,3-benzotriazol-5-yl)methylamine chemical structure properties
(1H-1,2,3-benzotriazol-5-yl)methylamine chemical structure properties
Structural Dynamics, Synthetic Methodologies, and Pharmacophore Utility
Executive Summary
(1H-1,2,3-Benzotriazol-5-yl)methylamine (CAS: 115026-64-5), often referred to as 5-(aminomethyl)benzotriazole, represents a bifunctional heterocyclic building block critical to modern drug discovery and materials science. Unlike its aniline analogue (5-aminobenzotriazole), this molecule features a primary benzylamine-type moiety, decoupling the nucleophilic amine from the aromatic system's electronic sink. This guide analyzes its unique amphoteric nature, detailing the causality between its tautomeric equilibrium and alkylation selectivity, and provides a validated protocol for its synthesis and application in kinase inhibitor design.
Part 1: Structural Architecture & Tautomeric Dynamics
The Amphoteric Core
The molecule comprises two distinct functional domains:
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The Benzotriazole Core: A planar, electron-deficient aromatic system capable of acting as a weak acid (pKa ~8.2).
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The Methylamine Tether: A primary aliphatic amine acting as a base (pKa ~9.3), separated from the ring by a methylene spacer.
This structure creates a zwitterionic potential in neutral aqueous media, influencing solubility and binding kinetics.
Tautomeric Equilibrium (1H vs. 2H)
Benzotriazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers. For 5-substituted derivatives like (1H-1,2,3-benzotriazol-5-yl)methylamine, the 1H-form is asymmetric, leading to distinct 1H-1,2,3 (N1) and 1H-1,2,3 (N3) populations, while the 2H-form is symmetric.
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Solution Phase: The 1H-tautomer predominates due to a higher dipole moment and stabilization by polar solvents.
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Gas/Solid Phase: The 2H-tautomer can become significant, but in crystal lattices, intermolecular hydrogen bonding often locks the 1H-form.
Implication for Reactivity: Electrophilic attack (e.g., alkylation) on the triazole ring is regioselective but condition-dependent. Under basic conditions (S_N2), alkylation often favors N1, whereas thermodynamic control or specific catalysts can shift preference to N2.
Figure 1: Tautomeric equilibrium between 1H and 2H forms. The 1H form is generally the reactive species in solution-phase nucleophilic substitutions.
Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental and predicted values calibrated against structural analogues (benzylamine and benzotriazole).
| Property | Value | Context/Notes |
| Molecular Formula | C₇H₈N₄ | |
| Molecular Weight | 148.17 g/mol | |
| pKa (Triazole NH) | 8.2 ± 0.2 | Weakly acidic; deprotonates in basic media (pH > 9) to form the benzotriazolate anion. |
| pKa (Amine NH₂) | 9.3 ± 0.3 | Typical primary amine basicity; protonated (ammonium) at physiological pH. |
| LogP (Octanol/Water) | ~0.5 - 0.8 | Moderately lipophilic; permeable in cellular assays. |
| H-Bond Donors | 2 | Triazole NH, Amine NH₂. |
| H-Bond Acceptors | 3 | Triazole nitrogens (N2, N3). |
| Solubility | DMSO, MeOH, Dilute Acid | Low solubility in neutral water; high in 0.1M HCl (as hydrochloride salt). |
Part 3: Synthetic Methodologies
Direct synthesis from 5-aminobenzotriazole is inefficient due to the difficulty of selective C-methylation. The most robust "Process Chemistry" route utilizes the Delépine Reaction or Gabriel Synthesis starting from 5-methylbenzotriazole to avoid over-alkylation (formation of secondary/tertiary amines).
Protocol: Radical Bromination & Delépine Amination
Rationale: This pathway ensures the exclusive formation of the primary amine without the side products common in direct ammonia substitution.
Step 1: Radical Bromination
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Precursor: 5-Methyl-1H-benzotriazole.[1]
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).
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Procedure:
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Dissolve 5-methylbenzotriazole in solvent under Argon.
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Add 1.05 eq NBS and 0.05 eq AIBN.
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Reflux for 4-6 hours (monitor by TLC for monobromide vs. dibromide).
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Critical Step: Filter hot to remove succinimide. Evaporate solvent to yield 5-(bromomethyl)-1H-benzotriazole.
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Step 2: Delépine Reaction (Hexamine Quaternization)
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Reagents: Hexamethylenetetramine (Hexamine), Chloroform/Ethanol.
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Procedure:
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Dissolve crude bromide in Chloroform.
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Add 1.1 eq Hexamine; stir at RT for 12h. The quaternary ammonium salt precipitates.
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Filter the salt and wash with ether.
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Step 3: Hydrolysis to Primary Amine
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Reagents: Ethanol, Conc. HCl.
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Procedure:
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Reflux the quaternary salt in acidic ethanol (EtOH:HCl 3:1) for 2 hours.
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Cool and filter off ammonium chloride byproduct.
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Neutralize filtrate with NaOH to pH ~10.
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Extract with DCM or EtOAc, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.
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Figure 2: Synthetic workflow for high-purity isolation of the target amine, avoiding secondary amine byproducts.
Part 4: Applications in Drug Discovery & Materials
Medicinal Chemistry: The "Linker" Strategy
The (benzotriazol-5-yl)methylamine scaffold is a bioisostere for indole and purine systems.
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Kinase Inhibition: The benzotriazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., CK2, CDK). The aminomethyl arm extends into the solvent-accessible region or the ribose-binding pocket, providing a handle for solubilizing groups or warheads.
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Fragment-Based Design: Due to its low molecular weight (<150 Da), it serves as an ideal "fragment" for X-ray crystallographic screening.
Chemical Reactivity & Derivatization
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Selective N-Acylation: The primary amine is significantly more nucleophilic than the triazole nitrogens. Reacting with acyl chlorides at 0°C (with TEA) selectively yields the amide at the exocyclic nitrogen.
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Metal Coordination: Benzotriazoles are potent corrosion inhibitors for copper. The 5-aminomethyl derivative forms self-assembled monolayers (SAMs) where the triazole anchors to the Cu surface, and the amine tail provides a reactive surface for further polymer curing (e.g., in epoxy resins).
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
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¹H NMR (DMSO-d₆):
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δ 3.8-4.0 ppm: Singlet (2H), methylene protons (-CH ₂-NH₂).
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δ 7.4-8.0 ppm: Multiplet (3H), aromatic protons of the benzotriazole ring.
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δ 15.0+ ppm: Broad singlet (1H), triazole NH (often invisible due to exchange).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 149.09 m/z.
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Fragmentation: Loss of N₂ (28 Da) is characteristic of the benzotriazole core.
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References
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Katritzky, A. R., et al. (1998). Benzotriazole: A Novel Synthetic Auxiliary. Chemical Reviews. Link
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Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles.[2] Molecules.[3][4][2][5][6][7][8][9][10][11][12] Link
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BenchChem. (2025). Synthesis of 7-chloro-5-methyl-1H-benzotriazole and General Benzotriazole Protocols.Link
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PubChem. (2025). (1-methyl-1h-1,2,3-benzotriazol-5-yl)methylamine Compound Summary.Link
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Sigma-Aldrich. (2025). 1-Methyl-1H-1,2,3-benzotriazol-5-amine Safety Data Sheet.Link
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Shaalaa. (2022). Reaction of Benzylchloride with Ammonia (General Amine Synthesis).[13]Link
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